![molecular formula C42H39N3O4S B11828620 L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a prolyl group, and a triphenylmethyl (trityl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- typically involves multiple steps, starting from the corresponding amino acids and protecting groups. The general synthetic route includes:
Protection of the Amino Group: The amino group of L-cysteine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of L-cysteine is protected using the triphenylmethyl (trityl) group. This is done by reacting the Fmoc-protected L-cysteine with trityl chloride in the presence of a base.
Coupling with L-Proline: The Fmoc-protected and trityl-protected L-cysteine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to achieve higher yields.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical integrity and suitability for research applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc and trityl protecting groups can be selectively removed under specific conditions to expose the amino and thiol groups for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for trityl removal.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Deprotection: Free amino and thiol groups.
Aplicaciones Científicas De Investigación
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Form Disulfide Bonds: The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein folding and stability.
Act as a Protecting Group: The Fmoc and trityl groups protect the amino and thiol groups during chemical reactions, allowing for selective functionalization.
Modulate Enzyme Activity: The compound can interact with enzymes, potentially inhibiting or activating their functions depending on the context.
Comparación Con Compuestos Similares
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- can be compared with other similar compounds, such as:
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-: Similar structure but lacks the prolyl group.
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-S-(triphenylmethyl)-: Contains an alanyl group instead of a prolyl group.
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine-S-(triphenylmethyl)-: Contains a leucine group instead of a prolyl group.
Propiedades
Fórmula molecular |
C42H39N3O4S |
|---|---|
Peso molecular |
681.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C42H39N3O4S/c43-39(46)37(28-50-42(29-15-4-1-5-16-29,30-17-6-2-7-18-30)31-19-8-3-9-20-31)44-40(47)38-25-14-26-45(38)41(48)49-27-36-34-23-12-10-21-32(34)33-22-11-13-24-35(33)36/h1-13,15-24,36-38H,14,25-28H2,(H2,43,46)(H,44,47)/t37-,38-/m0/s1 |
Clave InChI |
JCKSZCJEGZJGPA-UWXQCODUSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


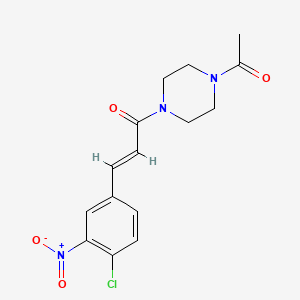
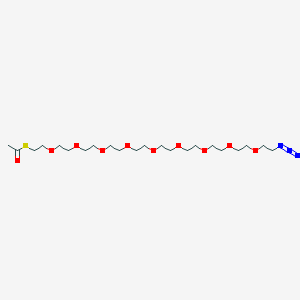
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
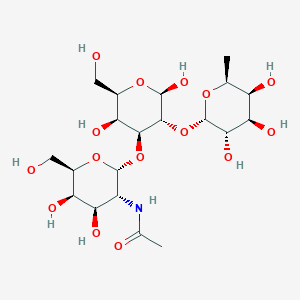
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

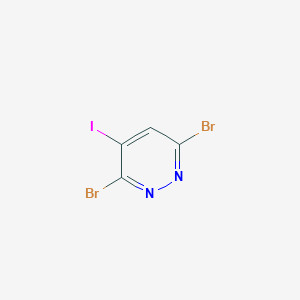
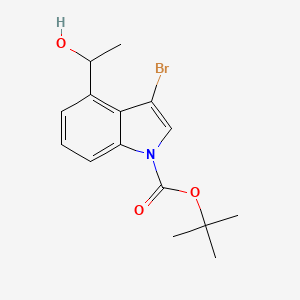
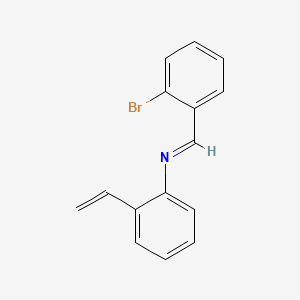
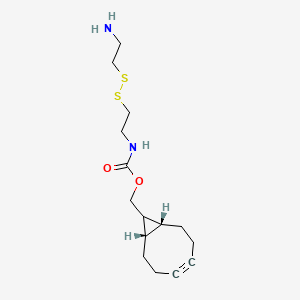
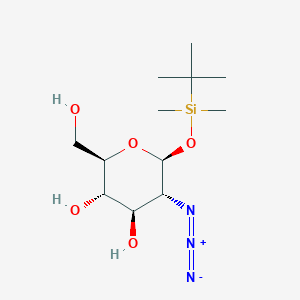
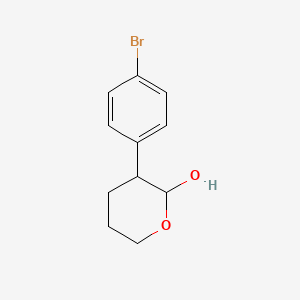
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
